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Compound of Interest

Compound Name:
4-Chloro-3-ethyl-2,5-dihydro-1,2-

oxazol-5-imine

CAS No.: 1824272-71-0

Cat. No.: B2981640

Get Quote

In a parent 3,5-disubstituted isoxazole, the C4 carbon typically resonates upfield (

95–105 ppm) due to strong mesomeric electron donation from the adjacent oxygen and
nitrogen atoms. Upon chlorination at C4, the chemical environment is drastically altered by two
competing factors:

Electronic Competition: The inductive withdrawal (-I) of the electronegative chlorine

deshields the carbon, while its mesomeric donation (+M) attempts to shield it.

Steric Decoupling (The 3D Reality): As demonstrated by X-ray crystallography and molecular

modeling, C4 halogenation induces severe steric strain, forcing adjacent C3/C5 aryl

substituents out of coplanarity with torsion angles exceeding 35°.

Because this steric twist breaks

-conjugation, the electronic environment at C4 becomes highly non-standard. This is precisely
where standard analytical assumptions begin to break down.
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Methodology Comparison: Why Traditional Tools
Fail
To illustrate the performance of different assignment strategies, we compare three workflows

using a model compound: 3,5-diphenyl-4-chloroisoxazole.

A. Empirical Prediction Software (Additivity Rules)
Basic NMR prediction tools (e.g., standard 2D topological databases) estimate shifts based on

neighboring atoms.

The Flaw: They operate in 2D and assume the 3,5-diphenyl groups remain coplanar. By

overestimating the conjugation, they fail to account for the steric twist, often resulting in C4

shift errors exceeding 5 ppm.

B. Traditional 2D NMR (HSQC / HMBC)
The Flaw: Chlorination eliminates the C4 proton, rendering the carbon quaternary and

silencing HSQC correlations. While HMBC relies on long-range coupling (

,

) from adjacent protons, this method completely fails if the C3/C5 substituents lack proximal
protons (e.g., perfluorophenyl or bulky tert-butyl groups). The C4 assignment is left
ambiguous.

C. The Solution: DFT-GIAO Computational Workflow
The Advantage: DFT-GIAO calculates magnetic shielding tensors based on a fully optimized

3D geometry[1]. By accurately modeling the exact dihedral twist and the competing -I/+M

effects of the chlorine atom, this computational approach bridges the gap where 2D NMR

falls short[2].

Quantitative Performance Data
The table below summarizes the predictive accuracy of empirical rules versus DFT-GIAO

against experimental data for 3,5-diphenyl-4-chloroisoxazole.
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Carbon
Position

Experimental
Shift (ppm)

Empirical
Prediction
(ppm)

DFT-GIAO
Prediction
(ppm)

Absolute Error
(DFT)

C3 (Quaternary) 160.5 162.1 160.8 0.3 ppm

C4 (C-Cl) 112.0 118.5 112.4 0.4 ppm

C5 (Quaternary) 168.2 170.1 167.9 0.3 ppm

Data demonstrates that DFT-GIAO maintains a Mean Absolute Error (MAE) of < 1.5 ppm, while

empirical rules fail significantly at the sterically hindered C4 position.

Experimental Protocol: Self-Validating DFT-GIAO
Workflow
To ensure trustworthiness, computational NMR must be run as a self-validating system. Do not

blindly trust the predicted shift of the unknown C4 carbon until the model has proven its

accuracy on the known carbons in the same molecule.

Step 1: Conformational Search

Action: Run a Molecular Mechanics (MMFF94) conformational search to identify the global

minimum.

Causality: Because C4-chlorination forces the C3/C5 groups out of plane, missing the

lowest-energy 3D conformer will result in incorrect conjugation modeling and ruin the

downstream NMR prediction.

Step 2: Geometry Optimization

Action: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d) level of

theory in an implicit solvent model (PCM, Chloroform).

Step 3: Magnetic Shielding Calculation (GIAO)

Action: Execute the GIAO calculation using a higher-tier basis set: mPW1PW91/6-

311+G(d,p).
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Causality: The inclusion of diffuse functions (+) is absolutely critical for accurately modeling

the diffuse, electron-rich lone pairs of the chlorine atom and their mesomeric donation to the

isoxazole ring.

Step 4: Linear Scaling & Self-Validation

Action: Convert the raw isotropic shielding tensors (

) to chemical shifts (

) using empirically derived scaling factors (

).

Validation Check: Calculate the Mean Absolute Error (MAE) for the easily assigned,

protonated aromatic carbons. If the MAE of the known carbons is < 2.0 ppm, the theoretical

model is validated. You can now confidently assign the ambiguous C4 quaternary carbon

based on the DFT prediction.
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Fig 1: Comparative workflow for 13C NMR assignment of C4-chlorinated isoxazoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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